4-Isopropylphenylacetonitrile
Description
Nomenclature and Chemical Classification in Academic Contexts
The precise naming and classification of a chemical compound are fundamental to scientific communication, ensuring clarity and reproducibility in research.
According to the International Union of Pure and Applied Chemistry (IUPAC), the systematic name for 4-Isopropylphenylacetonitrile is 2-(4-propan-2-yl)phenylacetonitrile. nih.govnist.govchemspider.comfishersci.ca This name is derived from its structure: a phenylacetonitrile (B145931) core where the phenyl ring is substituted at the fourth position with an isopropyl group. Other synonyms for this compound include (4-isopropylphenyl)acetonitrile and benzeneacetonitrile, 4-(1-methylethyl)-. chemspider.comchemicalbook.com
This compound belongs to two principal classes of organic compounds: nitriles and aromatic hydrocarbons. ontosight.ai The presence of the cyano group (-C≡N) classifies it as a nitrile. The substituted benzene (B151609) ring places it within the family of aromatic hydrocarbons. This dual classification highlights the compound's chemical nature, possessing reactivity associated with both the nitrile functional group and the aromatic ring.
Significance and Research Context of the Chemical Compound
The importance of this compound in the scientific field stems primarily from its role as a versatile intermediate in the creation of other chemical structures.
In synthetic organic chemistry, this compound serves as a crucial building block. cymitquimica.com Organic building blocks are fundamental molecular units from which more elaborate and intricate chemical structures can be constructed. cymitquimica.com This compound is particularly valuable in the synthesis of various organic molecules due to the reactivity of its nitrile group and the potential for further functionalization of the aromatic ring. It is a key component in the production of substituted phenylacetic acids. google.com
Recent research has highlighted the application of this compound in various specialized areas. For instance, it has been identified as a product in the pyrolysis of certain types of plastic waste, specifically ABS (Acrylonitrile Butadiene Styrene) plastics found in electronic waste. mdpi.com This finding is relevant to the field of chemical recycling, which aims to recover valuable compounds from waste materials. mdpi.com Furthermore, derivatives of this compound have been synthesized and studied for their potential applications, such as in the creation of novel organic compounds with specific properties. For example, it has been used in the one-pot synthesis of (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles. mdpi.com
Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C11H13N nih.govnist.govechemi.com |
| Molecular Weight | 159.23 g/mol nih.govechemi.com |
| IUPAC Name | 2-(4-propan-2-yl)phenylacetonitrile nih.govfishersci.ca |
| CAS Number | 4395-87-3 nih.govnist.govechemi.com |
| Density | 0.960 g/mL at 25 °C echemi.com |
| Boiling Point | 85-90 °C at 0.2 atm echemi.com |
| Refractive Index | n20/D 1.5125 echemi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(4-propan-2-ylphenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPHZOPMCRSGSI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90195999 | |
| Record name | 4-Isopropylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4395-87-3 | |
| Record name | 4-Isopropylphenylacetonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004395873 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Isopropylphenylacetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90195999 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[4-(propan-2-yl)phenyl]acetonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies and Reaction Pathways for 4 Isopropylphenylacetonitrile
Established Synthetic Routes
The traditional methods for synthesizing 4-Isopropylphenylacetonitrile are well-documented, providing reliable and foundational chemical strategies.
Reaction of 4-Isopropylbenzaldehyde (B89865) with Sodium Cyanide
A primary and straightforward method for the synthesis of this compound involves the reaction of 4-isopropylbenzaldehyde with sodium cyanide. ontosight.ai This reaction is a fundamental pathway for introducing the nitrile group.
Condensation Reactions Involving p-Isopropylbenzaldehyde and Acetonitrile (B52724)
The Knoevenagel condensation offers an alternative route, reacting 4-isopropylbenzaldehyde with malononitrile (B47326) in the presence of a weak base like piperidine (B6355638) or ammonium (B1175870) acetate. This reaction proceeds through the deprotonation of malononitrile's active methylene (B1212753) group, leading to a nucleophilic attack on the aldehyde's carbonyl carbon, followed by dehydration to form an α,β-unsaturated nitrile.
Another approach is the aldol (B89426) condensation of 4-isopropylbenzaldehyde with propanal, catalyzed by bases such as potassium hydroxide (B78521) or sodium methoxide. lookchem.com This two-step synthesis first produces an unsaturated aldehyde, which is then selectively hydrogenated to yield the desired product. lookchem.com
| Catalyst | Reactant Ratio (Propanal:Aldehyde) | Temperature (°C) | Pressure (MPa) | Yield (%) |
| Potassium Hydroxide | Excess | 110 | 10 | 19.4 |
| Sodium Methoxide | Excess | Not Specified | Not Specified | Not Specified |
This table presents data on the two-step synthesis involving aldol condensation and subsequent hydrogenation to produce cyclamen aldehyde, a related compound, indicating the conditions for the initial condensation step. lookchem.com
Preparation from Benzyl (B1604629) Halides and Alkali Metal Cyanide
A widely employed method for preparing phenylacetonitriles involves the reaction of a benzyl halide with an alkali metal cyanide. google.com Specifically, 4-isopropylbenzyl chloride can be reacted with sodium cyanide or potassium cyanide. This nucleophilic substitution reaction is often facilitated by a phase transfer catalyst in a biphasic system of an organic solvent (like benzene (B151609) or toluene) and water. google.com The use of N,N-dialkyl cyclohexylamine (B46788) in an aqueous solution at reflux temperature has been shown to improve reaction efficiency. google.com Alternatively, the reaction can be carried out in refluxing aqueous lower alkanols, such as ethanol, which eliminates the need for a phase transfer catalyst. google.com In anhydrous conditions, solvents like acetone (B3395972) can be used with sodium cyanide and a catalyst such as sodium iodide. orgsyn.org
| Cyanide Source | Solvent System | Catalyst | Key Features |
| Sodium or Potassium Cyanide | Water/Organic Solvent (e.g., Benzene) | Phase Transfer Catalyst | Biphasic system for efficient reaction. google.com |
| Sodium or Potassium Cyanide | Aqueous Lower Alkanol (e.g., Ethanol) | None Required | Reflux conditions drive the reaction. google.com |
| Sodium Cyanide | Dry Acetone | Sodium Iodide | Anhydrous conditions, suitable for reactive benzyl halides. orgsyn.org |
Advanced Synthetic Approaches and Innovations
Recent advancements in synthetic chemistry have led to more efficient and innovative methods for producing this compound.
One-Pot Synthesis Strategies
One-pot syntheses offer a streamlined approach by combining multiple reaction steps into a single operational sequence, minimizing waste and improving efficiency. A notable one-pot method involves a base-assisted aldol reaction of an appropriate ortho-nitroacetophenone, followed by hydrocyanation, which then triggers a reductive cyclization to form related complex nitrile structures. researchgate.netnih.gov This cascade transformation is initiated by a base like potassium cyanide, which induces the enolization of the acetophenone (B1666503). nih.gov The resulting enolate then participates in an aldol reaction. nih.gov
Base-Assisted Aldol Reactions and Hydrocyanation Sequences
Base-assisted aldol reactions are crucial in modern organic synthesis for forming carbon-carbon bonds. researchgate.netyoutube.com In the context of synthesizing complex nitriles, a base such as potassium cyanide can act as a catalyst to generate an enolate from a ketone. nih.gov This enolate then reacts with an aldehyde in an aldol-type reaction. nih.gov The subsequent hydrocyanation of the resulting chalcone (B49325) intermediate leads to a cascade cyclization, ultimately forming the nitrile product. researchgate.netnih.gov This sequence demonstrates a sophisticated use of classical reactions in a modern, efficient synthetic design.
Catalytic Methods in this compound Synthesis
The synthesis of arylacetonitriles, including this compound, benefits significantly from catalytic methods that offer improved efficiency, selectivity, and milder reaction conditions compared to stoichiometric approaches. These methods often involve transition metal catalysis or phase-transfer catalysis to facilitate the crucial carbon-cyanide (C-CN) bond formation.
Zinc(II) Iodide Catalysis
Zinc(II) iodide (ZnI₂) is recognized as a versatile Lewis acid catalyst in various organic transformations. While direct literature detailing the synthesis of this compound using ZnI₂ is sparse, its role in related reactions provides a basis for its potential application. In syntheses such as the formation of cyclic carbonates from epoxides and carbon dioxide, ZnI₂ is often part of a synergistic catalytic system. For instance, a combination of ZnI₂, a metal chloride like Niobium pentachloride (NbCl₅), and an organic base can efficiently catalyze the cycloaddition of CO₂ to epoxides under ambient conditions. mdpi.com
In such systems, the catalytic cycle is proposed to involve the activation of the epoxide ring through coordination with the Lewis acidic zinc center. mdpi.com This is followed by a nucleophilic attack of the iodide anion, which opens the ring to form a zinc alkoxide intermediate. mdpi.com This mechanism of activating a substrate and facilitating nucleophilic attack is pertinent to nitrile synthesis. A plausible, analogous pathway for producing an arylacetonitrile could involve the activation of a suitable starting material by ZnI₂, thereby facilitating a subsequent cyanation step. The combination of ZnI₂ with other reagents can create a powerful catalytic system due to synergistic effects that enhance catalytic activity. mdpi.com
Phase-Transfer Catalysis in Related Nitrile Syntheses
Phase-transfer catalysis (PTC) is a highly effective and environmentally friendly methodology for synthesizing arylacetonitriles. science24.com This technique is particularly useful for reactions involving two immiscible phases, such as an aqueous inorganic phase and an organic phase containing the substrate. science24.com The key to PTC is a phase-transfer catalyst, typically a quaternary ammonium salt (like a tetraalkylammonium salt), which transports a reactant anion from the aqueous phase to the organic phase where the reaction occurs. science24.comresearchgate.net
In the context of arylacetonitrile synthesis, PTC is commonly employed for alkylation reactions. The general process involves the generation of a carbanion from the arylacetonitrile in the presence of a concentrated aqueous base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). science24.comresearchgate.net The phase-transfer catalyst then forms a lipophilic ion pair with this carbanion, shuttling it into the organic phase to react with an alkylating agent. science24.com
Research has shown that the choice of base and its concentration can significantly impact the reaction's yield and purity. For instance, replacing 50% aqueous NaOH with more concentrated 60-75% KOH solution has been found to substantially improve the yields in the alkylation of sterically hindered arylacetonitriles. science24.comresearchgate.net This methodology provides a general route for the synthesis of various 2-arylpropionitriles. rsc.org
| Component | Role in the Reaction | Examples | Reference |
|---|---|---|---|
| Substrate | The starting material that is deprotonated to form a carbanion. | Phenylacetonitrile (B145931) and its derivatives. | science24.comrsc.org |
| Inorganic Phase | Provides the base for carbanion generation. | 50% aq. NaOH, 60-75% aq. KOH. | science24.comresearchgate.net |
| Organic Phase | Contains the organic substrate and the alkylating agent. | Alkyl bromides in an organic solvent or neat. | science24.com |
| Catalyst | Transfers the carbanion from the inorganic to the organic phase. | Tetraalkylammonium (TAA) salts. | science24.com |
Mechanistic Investigations of Formation Reactions
Understanding the reaction mechanisms involved in the formation of this compound is crucial for optimizing synthetic routes and improving product yields. Key pathways include cyanation of aryl halides and condensation reactions.
Elucidation of Reaction Mechanisms in Cyanation and Condensation
Cyanation of Aryl Halides: The transition-metal-catalyzed cyanation of aryl halides is a fundamental method for synthesizing aryl nitriles. chinesechemsoc.org The mechanisms often involve a catalytic cycle with a metal center, such as palladium or nickel.
Palladium-Catalyzed Cyanation: A plausible mechanism involves the oxidative addition of the aryl halide to a low-valent palladium(0) species, forming an arylpalladium(II) complex. This is followed by the transfer of a cyanide group from a cyanide source (e.g., K₄[Fe(CN)₆]). The cycle concludes with a reductive elimination step that yields the aryl nitrile product and regenerates the palladium(0) catalyst. rsc.org
Nickel-Catalyzed Cyanation: Nickel-based systems can operate through similar pathways. A common mechanism begins with the generation of an active Ni(0) species, which undergoes oxidative addition with an aryl halide to form an Ar-Ni(II) intermediate. mdpi.com In some photoredox dual catalysis systems, this Ni(II) species is further oxidized to a transient Ni(III) species, which facilitates the cyanide transfer and subsequent reductive elimination to form the nitrile. chinesechemsoc.org This dual catalytic approach allows the reaction to proceed under benign, room-temperature conditions. chinesechemsoc.org
Condensation Reactions: Condensation reactions, such as the Knoevenagel condensation, provide another route to functionalized nitriles. This reaction typically involves the condensation of an active methylene compound (like an arylacetonitrile) with an aldehyde or ketone. The mechanism is initiated by a base, which deprotonates the arylacetonitrile to form a nucleophilic carbanion. This carbanion then attacks the carbonyl carbon of the aldehyde or ketone, leading to an aldol-type intermediate that subsequently dehydrates to form the final α,β-unsaturated nitrile product. core.ac.uk
Role of Intermediates in Reaction Pathways
The formation and reactivity of intermediates are central to the mechanisms of nitrile synthesis.
Organometallic Intermediates: In metal-catalyzed cyanation, organometallic complexes are key intermediates. For example, in nickel-catalyzed reactions, the Ar-Ni(II) species formed after oxidative addition is a critical juncture in the catalytic cycle. chinesechemsoc.orgmdpi.com Subsequent reduction can lead to a Ni(I) species, or oxidation can generate a Ni(III) species, both of which are competent to proceed toward the final product. chinesechemsoc.orgmdpi.com In some nickel-catalyzed cyanations using acetonitrile as the cyanide source, a series of complex intermediates including N-(trimethylsilyl)iminoacyl and isonitrile species have been proposed. nih.gov
Enolate and Halohydrin Intermediates: In condensation and other related reactions, different types of intermediates are observed. In a one-pot synthesis of (E)-2-(3-oxoindolin-2-ylidene)-2-arylacetonitriles, it is proposed that potassium cyanide acts as a base to generate an enolate from an acetophenone derivative. mdpi.com This enolate then participates in an aldol reaction, and a subsequent conjugate addition of cyanide leads to a 4-oxo-4-arylbutanenitrile enolate intermediate. mdpi.com In the ring-opening cyanation of epoxides, a halohydrin intermediate has been identified as a key species that reacts with the catalyst to proceed to the final nitrile product. mdpi.com
| Reaction Type | Catalyst/Reagent | Key Intermediate(s) | Role of Intermediate | Reference |
|---|---|---|---|---|
| Nickel-Catalyzed Cyanation | Ni(0)/Photoredox | Ar-Ni(II), Ar-Ni(III) | Undergoes cyanide transfer and reductive elimination. | chinesechemsoc.org |
| Nickel-Catalyzed Reductive Cyanation | NiBr₂, Zn | Ni(0), Ar-Ni(II), Ar-Ni(I) | Participates in oxidative addition, reduction, and reaction with the cyanide source. | mdpi.com |
| Palladium-Catalyzed Cyanation | Pd(0) | Ar-Pd(II) | Accepts cyanide ligand before reductive elimination. | rsc.org |
| Condensation/Cyanation Sequence | KCN (as base and nucleophile) | Enolate, 4-oxo-4-arylbutanenitrile enolate | Acts as a nucleophile in aldol and conjugate addition steps. | mdpi.com |
| Ring-Opening Cyanation of Epoxides | NiBr₂, DBU | Halohydrin | Reacts with the active catalyst to form the β-hydroxynitrile. | mdpi.com |
Chemical Reactivity and Derivatization of 4 Isopropylphenylacetonitrile
Reactions at the Nitrile Group
The carbon-nitrogen triple bond of the nitrile group is susceptible to both hydrolysis and reduction, providing access to valuable carboxylic acids and primary amines, respectively.
The hydrolysis of 4-isopropylphenylacetonitrile to its corresponding carboxylic acid, 4-isopropylphenylacetic acid, is a fundamental transformation. This reaction can be achieved under both acidic and basic conditions. For instance, heating 4-bromo-α-isopropylphenylacetonitrile with 50% sulfuric acid results in the formation of 4-bromo-α-isopropylphenylacetic acid. google.com While this example involves a brominated and α-alkylated analog, the underlying principle of nitrile hydrolysis to a carboxylic acid is directly applicable. The general process involves the protonation of the nitrile nitrogen followed by nucleophilic attack by water, leading to an intermediate imidic acid that tautomerizes to an amide. Subsequent hydrolysis of the amide yields the carboxylic acid and ammonia.
The resulting 4-isopropylphenylacetic acid is a recognized compound with established physical and chemical properties. nih.gov
Table 1: Hydrolysis of this compound Analogs
| Starting Material | Reagents and Conditions | Product | Reference |
|---|
The nitrile group of this compound can be readily reduced to a primary amine, yielding 2-(4-isopropylphenyl)ethanamine. This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation, for example using hydrogen gas with a palladium-on-carbon (H₂/Pd-C) catalyst, is another common method for nitrile reduction.
The resulting amine, 2-(4-isopropylphenyl)ethanamine, is a valuable intermediate in the synthesis of more complex molecules, including N-substituted sulfonamide derivatives. google.com For example, it can be reacted with sulfonyl chlorides, such as isopropylsulfonylchloride, in the presence of a base like triethylamine (B128534) to form the corresponding sulfonamide. google.com
Table 2: Synthesis of Amine Derivatives from this compound
| Reactant | Reagents and Conditions | Product | Reference |
|---|
Reactions at the Methylene (B1212753) Carbon (α-position)
The hydrogen atoms on the methylene carbon adjacent to the nitrile group (the α-position) are acidic due to the electron-withdrawing nature of the cyano group. This acidity allows for the formation of a resonance-stabilized carbanion, which can then act as a nucleophile in a variety of reactions.
The deprotonation of this compound with a strong base, such as sodium hydride or sodium amide, generates a carbanion that can be alkylated with alkyl halides like iodomethane (B122720). google.com This reaction results in the formation of a new carbon-carbon bond at the α-position, leading to α-alkylated phenylacetonitrile (B145931) derivatives. While the direct alkylation of this compound with iodomethane is a standard textbook reaction, specific literature examples often focus on related benzyl (B1604629) cyanides. google.comgoogle.com The general principle involves the nucleophilic attack of the carbanion on the electrophilic carbon of the alkyl halide.
It is important to note that the use of strong bases can sometimes lead to side reactions. google.com More modern methods for the α-alkylation of arylacetonitriles utilize transition metal catalysts, such as iridium(III) complexes, which can proceed under milder conditions. researchgate.net
The carbanion generated from this compound can participate in condensation reactions with aldehydes, such as m-nitrobenzaldehyde, in a process known as the Knoevenagel condensation. orientjchem.orgaston.ac.uk This reaction is a classic method for forming carbon-carbon double bonds. orientjchem.org Typically catalyzed by a weak base like piperidine (B6355638) or pyridine (B92270), the reaction involves the nucleophilic addition of the carbanion to the carbonyl carbon of the aldehyde, followed by dehydration to yield an α,β-unsaturated nitrile. orientjchem.org
The product of the condensation between this compound and m-nitrobenzaldehyde would be 2-(4-isopropylphenyl)-3-(3-nitrophenyl)acrylonitrile. The Knoevenagel condensation is a versatile reaction with a broad scope, applicable to a wide range of aldehydes and active methylene compounds. aston.ac.ukrsc.org
Table 3: Knoevenagel Condensation of Arylacetonitriles with Aldehydes
| Arylacetonitrile | Aldehyde | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Benzyl cyanide | 4-Nitrobenzaldehyde | NH₄H₂PO₄/MCM-41, solvent-free | α,β-Unsaturated nitrile | researchgate.net |
This compound can act as a nucleophile in 1,6-conjugate addition reactions with para-quinone methides (p-QMs). rsc.org These reactions are often catalyzed by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), which activate the quinone methide towards nucleophilic attack. sci-hub.se The reaction involves the addition of the carbanion derived from this compound to the extended conjugated system of the p-QM, resulting in the formation of α,α-diaryl-substituted nitriles. sci-hub.se
This methodology provides a powerful tool for the construction of complex molecular frameworks containing multiple aryl groups. rsc.orgncl.res.in The reaction scope is broad, tolerating a variety of substituents on both the phenylacetonitrile and the quinone methide. sci-hub.se
Table 4: 1,6-Addition of Nucleophiles to para-Quinone Methides
| Nucleophile | para-Quinone Methide | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| tert-Butyl isocyanide | Various p-QMs | BF₃·OEt₂ | α-Diaryl and α-triaryl nitriles | sci-hub.se |
| Homopropargyl sulfonamides | Various p-QMs | Silver catalyst | 3-Diarylmethine substituted dihydropyrroles | ncl.res.in |
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) is a fundamental reaction class for aromatic compounds. The outcome, in terms of reaction rate and the position of the new substituent (regioselectivity), is heavily influenced by the functional groups already attached to the aromatic ring. ulethbridge.cawikipedia.org In the case of this compound, the directing effects of both the isopropyl group and the cyanomethyl group must be considered.
The isopropyl group is an alkyl group, which is known to be an electron-donating group (EDG) through an inductive effect. savemyexams.com EDGs activate the benzene (B151609) ring, making it more nucleophilic and increasing the rate of electrophilic substitution compared to unsubstituted benzene. ulethbridge.ca They direct incoming electrophiles to the ortho and para positions relative to themselves. ulethbridge.ca
Conversely, the cyanomethyl group (-CH2CN) is generally considered a deactivating group. The strongly electron-withdrawing nature of the cyano (CN) moiety makes the adjacent methylene (-CH2-) group and, by extension, the entire substituent electron-withdrawing via the inductive effect. This withdrawal of electron density from the ring deactivates it towards electrophilic attack. wikipedia.org While many deactivating groups are meta-directors, some studies suggest the cyanomethyl group can direct to both ortho and para positions, albeit with reduced reactivity. oup.com Other analyses characterize it as a meta-directing group.
Table 1: Summary of Substituent Effects on Electrophilic Aromatic Substitution for this compound
| Substituent | Position | Electronic Effect | Activating/Deactivating | Directing Effect |
| Isopropyl | 4 | Electron-Donating (Inductive, +I) | Activating | Ortho, Para |
| Cyanomethyl | 1 | Electron-Withdrawing (Inductive, -I) | Deactivating | Meta / Ortho, Para |
Formation of Complex Molecular Architectures and Scaffolds
The dual functionality of this compound, possessing both an activated aromatic ring and a reactive nitrile group with an adjacent acidic proton, makes it a valuable starting material for the synthesis of more complex molecules. It serves as a key building block for various heterocyclic and multi-aryl scaffolds of interest in medicinal chemistry and materials science.
Incorporation into Indolin-3-one Derivatives
Indolin-3-one and its derivatives are important heterocyclic cores found in natural products and synthetic compounds with a wide range of biological activities. mdpi.comnih.gov Arylacetonitriles, including this compound, are key precursors for constructing these scaffolds.
A notable method involves the direct condensation reaction between an arylacetonitrile and an isatin (B1672199) (1H-indole-2,3-dione). This reaction, often performed under electrochemical conditions or with an organocatalyst, yields 3-hydroxy-3-(cyanomethyl)indolin-2-one derivatives. niscpr.res.in In this transformation, the acidic proton on the carbon adjacent to the nitrile group is removed by a base, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic C3-carbonyl group of the isatin, leading to the formation of a new carbon-carbon bond and the indolinone product. The reaction can be applied to a wide range of substituted isatins and arylacetonitriles. niscpr.res.in
Table 2: Representative Arylacetonitriles for the Synthesis of 3-Hydroxy-3-(cyanomethyl)indolin-2-one Derivatives
| Arylacetonitrile | N-Substituted Isatin | Resulting Product Core Structure |
| Phenylacetonitrile | Isatin | 3-Hydroxy-2-oxo-3-(phenyl(cyano)methyl)indoline |
| 4-Chlorophenylacetonitrile | N-Methylisatin | 3-Hydroxy-1-methyl-2-oxo-3-((4-chlorophenyl)(cyano)methyl)indoline |
| This compound | N-Benzylisatin | 3-Hydroxy-1-benzyl-2-oxo-3-((4-isopropylphenyl)(cyano)methyl)indoline |
| 4-Methoxyphenylacetonitrile | 5-Fluoro-N-methylisatin | 5-Fluoro-3-hydroxy-1-methyl-2-oxo-3-((4-methoxyphenyl)(cyano)methyl)indoline |
Synthesis of N-Substituted Sulfonamide Derivatives
Sulfonamides are a critical class of compounds in medicinal chemistry. The synthesis of N-substituted sulfonamides derived from this compound typically requires a two-step process.
First, the nitrile functional group must be converted into a primary amine. This is commonly achieved through chemical reduction. Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (e.g., using H2 over a Raney nickel or palladium catalyst) can effectively reduce the nitrile to afford 2-(4-isopropylphenyl)ethan-1-amine. sci-hub.se
In the second step, the newly formed amine is reacted with an appropriately substituted sulfonyl chloride (R-SO2Cl) in the presence of a base, such as pyridine or triethylamine. arabjchem.org The amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride and displacing the chloride to form the stable sulfonamide linkage. This versatile reaction allows for the synthesis of a large library of sulfonamide derivatives by varying the structure of the sulfonyl chloride. arabjchem.orgnih.gov
Table 3: Examples of Sulfonyl Chlorides for Reaction with 2-(4-isopropylphenyl)ethan-1-amine
| Sulfonyl Chloride | Resulting Sulfonamide Product Name |
| Benzenesulfonyl chloride | N-(2-(4-isopropylphenyl)ethyl)benzenesulfonamide |
| p-Toluenesulfonyl chloride | N-(2-(4-isopropylphenyl)ethyl)-4-methylbenzenesulfonamide |
| Methanesulfonyl chloride | N-(2-(4-isopropylphenyl)ethyl)methanesulfonamide |
| Dansyl chloride | 5-(Dimethylamino)-N-(2-(4-isopropylphenyl)ethyl)naphthalene-1-sulfonamide |
Precursor for Tri- and Tetraarylmethanes
Tri- and tetraarylmethanes are molecules with unique three-dimensional structures that are of interest in materials science and as complex scaffolds in drug design. nih.govncl.res.in The acidic α-proton of this compound makes it a suitable precursor for building these multi-aryl systems through sequential arylation reactions.
The synthesis of a triarylmethane structure from this compound begins with the α-arylation of the nitrile. This reaction involves the deprotonation of the carbon atom between the isopropyl-substituted ring and the cyano group to form a carbanion. This nucleophile is then coupled with an aryl halide, a reaction often catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. nih.govresearchgate.netnih.gov This process can be repeated with a different aryl halide to install a third aryl group on the same carbon, yielding an α-triarylacetonitrile.
While the cyano group can be removed or transformed, recent advances have shown that triarylacetonitriles themselves are valuable intermediates. Furthermore, research has demonstrated that related triarylmethanols can be used to synthesize tetraarylmethanes. nih.gov The palladium-catalyzed coupling of diarylmethyl esters with boronic acids is another established route to triarylmethanes. nih.gov The conversion of triarylacetonitriles, such as those derived from this compound, into tetraarylmethanes represents a sophisticated strategy for creating sterically congested, all-carbon quaternary centers. consensus.app
Applications of 4 Isopropylphenylacetonitrile in Advanced Organic Synthesis
As a Versatile Synthetic Intermediate
Phenylacetonitrile (B145931) and its derivatives are recognized as valuable building blocks in organic synthesis due to the reactivity of the nitrile group and the α-protons. Acetonitrile (B52724) itself is a widely used two-carbon building block for constructing a variety of useful chemicals. researchgate.net The nitrile functional group can undergo numerous transformations, including hydrolysis, reduction, and cycloaddition, making it a versatile precursor for more complex molecules. researchgate.net
While phenylacetonitrile scaffolds are common in the synthesis of pharmaceuticals and agrochemicals, specific, documented large-scale applications of 4-isopropylphenylacetonitrile are not extensively detailed in readily available literature. However, the structural motif of a phenylacetonitrile substituted at the para position is crucial in the synthesis of various active compounds. For instance, substituted phenylacetonitriles are key intermediates in the creation of complex heterocyclic structures that form the backbone of many drugs. researchgate.netorgsyn.org The presence of the isopropyl group can influence the molecule's lipophilicity, which is a critical parameter for the biological activity and pharmacokinetic properties of a potential drug or agrochemical. The synthesis of tetrasubstituted 1H-pyrazoles, a class of compounds with significant biological activity, can be achieved through the coupling of enaminones with nitriles, highlighting a potential pathway where this compound could serve as a precursor. orgsyn.org
The conversion of nitriles to other functional groups is a fundamental strategy in medicinal chemistry. Acetonitrile and its derivatives can act as important synthons in a variety of organic reactions to produce nitrogen-containing compounds. mdpi.com The 4-isopropylphenyl moiety is present in numerous biologically active molecules. Therefore, this compound represents a logical precursor for the synthesis of these compounds. The nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing two different pathways to a wide range of derivatives. These transformations allow for the incorporation of the 4-isopropylphenyl group into larger, more complex molecules with potential therapeutic applications.
In the synthesis of dyes and pigments, aromatic nitriles can serve as precursors to chromophoric systems. Although specific examples detailing the use of this compound in commercial dyes are not prominent, the general chemistry of azo dyes, for example, often involves the diazotization of an aromatic amine followed by coupling with an electron-rich species. primescholars.comresearchgate.net Aniline derivatives, which can be synthesized from phenylacetonitriles, are common starting materials. For instance, the synthesis of 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), an azo dye, demonstrates the integration of a phenylacetonitrile structure into a dye molecule. nih.gov The 4-isopropylphenyl group could potentially be incorporated into such structures to modify the dye's color, solubility, and fastness properties.
Role in Materials Science and Polymer Chemistry
Acrylonitrile-butadiene-styrene (ABS) is a common thermoplastic polymer whose degradation has been a subject of extensive study. mdpi.com During the pyrolysis (thermal degradation in the absence of oxygen) of ABS and other nitrogen-containing polymers, a variety of compounds are formed, including a significant number of nitriles. fsrj.org Studies on the pyrolysis of mixed plastics from waste electrical and electronic equipment (WEEE), which often contain ABS, have shown that the resulting oils are rich in aromatic compounds, including those with attached nitrile functional groups. acs.orgmdpi.com
Specifically, the thermal degradation of the styrene-acrylonitrile (SAN) component of ABS leads to the formation of various aromatic nitriles. canada.caresearchgate.net At high temperatures, the polymer chains break down, and the resulting reactive fragments recombine to form stable, smaller molecules. The presence of the acrylonitrile monomer unit in the polymer is the source of the nitrogen and the nitrile functionality in the degradation products. dtu.dk While a comprehensive list of all nitrile products is extensive, the formation of substituted phenylacetonitriles is a plausible outcome depending on the specific pyrolysis conditions and the presence of other plastic types. canada.ca
| Polymer | Pyrolysis Temperature (°C) | Key Nitrogen-Containing Products | Reference |
|---|---|---|---|
| ABS | 800 | HCN, Nitriles | fsrj.org |
| Mixed WEEE Plastics (inc. ABS) | 350-500 | Aromatic nitriles, Benzene-butane-nitrile | mdpi.com |
| ABS/PVC Blends | 700-900 | Aromatic nitriles (yields reduced vs. pure ABS) | canada.ca |
| Polyamides (PA6) | >600 | Nitriles, HCN | dtu.dk |
The formation of nitriles, including potentially this compound, during the pyrolysis of plastic waste has significant implications for chemical recycling. rsc.org Pyrolysis is a key technology for converting mixed plastic waste into valuable chemical feedstocks, such as pyrolysis oil, which can be used to produce new plastics or fuels. rsc.orggoogle.com However, the presence of nitrogen-containing compounds in this oil, derived from polymers like ABS, can be problematic. fsrj.org These compounds can poison catalysts used in downstream upgrading processes and can lead to the formation of NOx pollutants if the oil is used as a fuel.
Understanding the specific chemical composition of the pyrolysis oil is crucial for developing effective purification and upgrading strategies. The identification of compounds like aromatic nitriles helps researchers design processes to either remove these nitrogen-containing species or convert them into less harmful or even valuable chemicals. researchgate.net This research is vital for improving the economic viability and environmental sustainability of plastic recycling, contributing to a more circular economy for polymeric materials. polycarbin.comnih.gov The study of polymer degradation mechanisms, such as the thermo-oxidative degradation of the polybutadiene phase in ABS, is also critical for predicting the lifetime and improving the stability of plastic products. ampnuts.rubohrium.comresearchgate.net
Spectroscopic and Analytical Studies of 4 Isopropylphenylacetonitrile and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for elucidating the precise structure of 4-isopropylphenylacetonitrile by providing information about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom.
In the ¹H NMR spectrum, the protons of the isopropyl group give rise to two distinct signals: a doublet for the six equivalent methyl (CH₃) protons and a septet for the single methine (CH) proton, a characteristic pattern resulting from spin-spin coupling. The aromatic protons on the benzene (B151609) ring typically appear as two doublets, indicative of a 1,4-disubstituted pattern. The two protons of the methylene (B1212753) (CH₂) group adjacent to the nitrile appear as a singlet.
The ¹³C NMR spectrum complements the proton data by showing a signal for each unique carbon atom. Key resonances include those for the nitrile carbon, the carbons of the aromatic ring (with distinct signals for the substituted and unsubstituted positions), and the carbons of the isopropyl and methylene groups.
Detailed chemical shift (δ) data from a representative analysis in deuterated chloroform (CDCl₃) are presented below. rsc.org
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃ rsc.org
| ¹H NMR Data (500 MHz, CDCl₃) | |||
|---|---|---|---|
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 7.25 | d | 8.1 | 2H, Aromatic (H-2, H-6) |
| 7.18 | d | 8.1 | 2H, Aromatic (H-3, H-5) |
| 3.68 | s | - | 2H, Methylene (CH₂) |
| 2.93 | sept | 6.9 | 1H, Methine (CH) |
| 1.25 | d | 6.9 | 6H, Methyl (2 x CH₃) |
| ¹³C NMR Data (126 MHz, CDCl₃) | |||
| Chemical Shift (δ, ppm) | Assignment | ||
| 148.2 | Aromatic (C-4) | ||
| 128.5 | Aromatic (C-1) | ||
| 128.3 | Aromatic (C-2, C-6) | ||
| 127.3 | Aromatic (C-3, C-5) | ||
| 118.2 | Nitrile (CN) | ||
| 33.9 | Methine (CH) | ||
| 23.9 | Methyl (2 x CH₃) | ||
| 23.1 | Methylene (CH₂) |
Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis
Mass spectrometry is employed to confirm the molecular weight of this compound and to study its fragmentation patterns under ionization, which aids in structural verification. The compound has a molecular formula of C₁₁H₁₃N and a monoisotopic mass of approximately 159.10 Da. uni.lu
In electron ionization mass spectrometry (EI-MS), the molecule is ionized to produce a molecular ion (M⁺•), which corresponds to its molecular weight. The mass spectrum of this compound shows a distinct molecular ion peak at a mass-to-charge ratio (m/z) of 159. This ion can then undergo fragmentation, breaking into smaller, charged pieces. The most prominent fragment is typically the base peak, which is the most intense signal in the spectrum.
A key fragmentation pathway involves the loss of a methyl group (•CH₃) from the isopropyl moiety, leading to a stable benzylic carbocation. This results in a significant peak at m/z 144. The fragmentation pattern provides a unique "fingerprint" that confirms the identity of the compound.
Table 2: Key Mass Spectrometry Data for this compound
| m/z Value | Relative Intensity | Proposed Fragment Identity |
|---|---|---|
| 159 | Moderate | [M]⁺• (Molecular Ion) |
| 144 | High | [M - CH₃]⁺ |
| 116 | Moderate | [M - C₃H₇]⁺ or [M - CH₃ - C₂H₄]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in this compound. The technique measures the absorption of infrared radiation by the molecule, which causes specific bonds to vibrate at characteristic frequencies.
The IR spectrum of this compound displays several key absorption bands that confirm its structure. The most diagnostic of these is the sharp, intense absorption from the nitrile (C≡N) stretching vibration. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations within the ring. The aliphatic isopropyl and methylene groups are identified by their characteristic C-H stretching and bending vibrations.
Table 3: Characteristic Infrared Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| ~3050-3020 | C-H Stretch | Aromatic |
| ~2960-2870 | C-H Stretch | Aliphatic (Isopropyl, Methylene) |
| ~2250 | C≡N Stretch | Nitrile |
| ~1610, ~1510 | C=C Stretch | Aromatic Ring |
| ~1465, ~1385 | C-H Bend | Aliphatic (Isopropyl, Methylene) |
Chromatographic Techniques in Analysis and Purification
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For this compound, various chromatographic methods are essential for its detection, purity assessment, and isolation.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of GC with the detection power of MS. In GC, the compound is vaporized and passed through a column, where it separates from other components based on its boiling point and interactions with the column's stationary phase. The separated compound then enters the mass spectrometer, which provides its mass spectrum for definitive identification. phytopharmajournal.com
This method is highly sensitive and can be used to detect trace amounts of this compound in complex mixtures. The retention time in the GC provides a preliminary identification, which is then unequivocally confirmed by the matching of its mass spectrum with a reference spectrum, such as that from the NIST library.
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of non-volatile or thermally sensitive compounds, and it is well-suited for this compound. basicmedicalkey.comnih.gov In a typical reversed-phase HPLC setup, the compound is dissolved in a solvent and pumped through a column packed with a non-polar stationary phase (e.g., C8 or C18 silica). A polar mobile phase, often a mixture of acetonitrile (B52724) and water, is used to elute the compound. oatext.comresearchgate.net
Detection is commonly achieved using an ultraviolet (UV) detector, as the aromatic ring in this compound absorbs UV light. The purity of the sample is determined by integrating the area of the peak corresponding to the compound and comparing it to the total area of all peaks in the chromatogram. A single, sharp peak indicates a high degree of purity.
Flash chromatography is a preparative technique used for the rapid and efficient purification of chemical compounds from reaction mixtures. wfu.edu It operates on the principles of column chromatography but uses moderate pressure to accelerate the flow of the mobile phase, significantly reducing separation time. rochester.edu
For the purification of this compound, silica gel is typically used as the stationary phase due to its polarity. The crude product is loaded onto the top of the silica gel column, and a solvent system (eluent) of relatively low polarity is passed through it. A common eluent system for a compound of this nature would be a mixture of a non-polar solvent like hexanes and a slightly more polar solvent like ethyl acetate. rochester.edu By gradually increasing the polarity of the eluent (gradient elution) or using a constant solvent mixture (isocratic elution), impurities can be separated, allowing for the collection of pure this compound in different fractions. rochester.edu
Unable to Generate Article Due to Lack of Available Crystallographic Data
Following a comprehensive search of scientific literature and crystallographic databases, it has been determined that there is no publicly available X-ray crystallography data for the chemical compound this compound or its direct derivatives. X-ray crystallography is an experimental technique used to determine the precise arrangement of atoms within a crystal. mdpi.comresearchgate.net Without such studies, the foundational information required to construct an article on its solid-state structure, as per the user's specific outline, is absent.
The user's request was to generate a detailed article focusing exclusively on the "," with a specific section on "X-ray Crystallography for Solid-State Structure Determination." This section was to include detailed research findings and data tables, which are wholly dependent on the existence of crystallographic studies.
Therefore, as the necessary scientific data does not exist in the public domain, it is not possible to generate the requested article while adhering to the strict and specific content requirements of the user's outline. An article on the X-ray crystallography of a compound cannot be created without the crystallographic data itself.
Computational Chemistry and Theoretical Investigations of 4 Isopropylphenylacetonitrile
Computational chemistry provides powerful tools to investigate the properties of molecules like 4-isopropylphenylacetonitrile at an atomic level. These theoretical methods allow for the prediction of molecular structure, reactivity, and interactions, offering insights that complement experimental studies.
Future Directions and Emerging Research Avenues
Green Chemistry Approaches in Synthesis
The synthesis of 4-Isopropylphenylacetonitrile is increasingly being examined through the lens of green chemistry, which prioritizes the reduction of waste, use of non-hazardous materials, and improvement of energy efficiency. nih.gov Traditional synthesis routes often involve stoichiometric amounts of toxic cyanating agents and volatile organic solvents, contributing to significant environmental concerns. nih.gov Emerging research focuses on overcoming these limitations by developing cleaner, catalyst-driven processes.
Key green strategies being explored include:
Catalytic Cyanation: Research is moving towards replacing traditional cyanide salts with less toxic cyanide sources, coupled with efficient catalytic systems. This includes exploring transition-metal catalysts that can facilitate the cyanation of 4-isopropylbenzyl halides or alcohols with high atom economy and under milder reaction conditions.
Biocatalysis: A significant area of interest is the use of enzymes as biocatalysts. nih.gov Biocatalysis offers high selectivity and operates under mild, aqueous conditions, aligning perfectly with green chemistry principles. nih.gov For instance, the development of specific enzymes, such as nitrile hydratases or reductases, could enable highly efficient and enantioselective transformations of the nitrile group, providing a green pathway to chiral derivatives. chemrxiv.org The use of immobilized enzymes further enhances sustainability by allowing for catalyst recovery and reuse. researchgate.net
Alternative Reaction Media: The replacement of conventional volatile organic solvents with greener alternatives is a central theme. researchgate.net Water, supercritical fluids (like scCO₂), and ionic liquids are being investigated as reaction media. researchgate.net These solvents can reduce pollution and, in some cases, enhance reaction rates and selectivity. researchgate.net
Table 1: Comparison of Synthetic Approaches for this compound
| Parameter | Traditional Synthesis | Green Chemistry Approach |
|---|---|---|
| Reagents | Stoichiometric toxic cyanides (e.g., NaCN, KCN) | Catalytic systems, less toxic cyanide sources, biocatalysts (enzymes) |
| Solvents | Volatile organic compounds (VOCs) | Water, supercritical fluids, ionic liquids |
| Waste Generation | High, includes corrosive and toxic byproducts | Minimized waste (high atom economy), recyclable catalysts |
| Energy Consumption | Often requires high temperatures and pressures | Milder reaction conditions, lower energy input |
| Safety | Use of highly hazardous materials | Inherently safer design, avoidance of toxic substances |
Development of Novel Derivatives with Enhanced Properties
The chemical structure of this compound, featuring a reactive nitrile group and a modifiable aromatic ring, makes it an excellent scaffold for developing novel derivatives. Research is focused on synthesizing new molecules with tailored and enhanced properties for specific applications, particularly in pharmacology and materials science.
The nitrile group serves as a versatile chemical handle for transformation into other functional groups:
Reduction of the nitrile yields primary amines (e.g., 2-(4-isopropylphenyl)ethan-1-amine), which are fundamental building blocks for many biologically active compounds.
Hydrolysis can convert the nitrile into a carboxylic acid ((4-isopropylphenyl)acetic acid) or an amide, both of which are common moieties in pharmaceuticals.
Cyclization reactions involving the nitrile group can be used to construct heterocyclic rings, which are prevalent in medicinal chemistry.
A significant area of development is in the synthesis of pharmacologically active agents. For example, derivatives of similar benzylamine (B48309) structures have been investigated as potent and selective antagonists for receptors like the melanocortin-4 receptor (MC4R), which is a target for treating conditions such as cachexia. nih.gov By modifying the core structure of this compound, researchers aim to improve properties such as binding affinity, selectivity, metabolic stability, and pharmacokinetic profiles. nih.gov
Table 2: Potential Derivatives of this compound and Target Properties
| Derivative Class | Functional Group Transformation | Target Application | Desired Enhanced Property |
|---|---|---|---|
| Phenethylamines | Nitrile Reduction to Amine | Pharmaceuticals (e.g., CNS agents) | Increased receptor binding affinity and selectivity |
| Phenylacetic Acids | Nitrile Hydrolysis to Carboxylic Acid | Pharmaceuticals (e.g., anti-inflammatory) | Improved potency and pharmacokinetic profile |
| Heterocyclic Compounds | Nitrile Cyclization | Medicinal Chemistry, Agrochemicals | Novel biological activity, enhanced metabolic stability |
| Polymer Precursors | Functionalization of Aromatic Ring | Materials Science | Improved thermal stability, specific optical properties |
Exploration in Interdisciplinary Research Fields
The utility of this compound and its derivatives is being explored beyond traditional organic synthesis, extending into various interdisciplinary fields. Its structural motifs are relevant in medicinal chemistry, agricultural science, and materials science.
Medicinal Chemistry: The 4-isopropylphenyl group is a key structural feature in a number of active pharmaceutical ingredients. As a versatile intermediate, this compound provides a valuable starting point for the synthesis of complex molecules. Its derivatives are being screened for a wide range of biological activities, leveraging computational tools like molecular docking to predict interactions with biological targets such as enzymes and receptors. mdpi.com
Agricultural Science: The development of new herbicides and pesticides is crucial for global food security. Nitrile-containing compounds are a well-established class of agrochemicals. Research into novel derivatives of this compound could lead to the discovery of new active ingredients with improved efficacy, better selectivity, and more favorable environmental profiles.
Materials Science: The rigid aromatic ring and polar nitrile group give molecules based on this compound potential applications in materials science. These include the synthesis of liquid crystals, specialized polymers, and other organic materials with unique electronic or optical properties. The ability to functionalize both the aromatic ring and the nitrile group allows for fine-tuning of the material's final characteristics.
Table 3: Interdisciplinary Research Applications
| Research Field | Potential Application | Rationale / Key Structural Feature |
|---|---|---|
| Medicinal Chemistry | Scaffold for drug discovery | Isopropylphenyl moiety present in known drugs; nitrile as a versatile synthetic handle |
| Agricultural Science | Development of novel herbicides/pesticides | Nitrile group is a common toxophore in agrochemicals |
| Materials Science | Synthesis of liquid crystals, polymers, and functional organic materials | Aromatic core provides rigidity; nitrile group imparts polarity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Isopropylphenylacetonitrile, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis of this compound (CAS 4210-32-6) typically involves Friedel-Crafts alkylation or cyanoethylation of isopropylbenzene derivatives. Optimize efficiency by:
- Catalyst selection : Use Lewis acids like AlCl₃ or FeCl₃ for Friedel-Crafts reactions, monitoring stoichiometry to minimize side products.
- Temperature control : Maintain temperatures between 0–5°C during nitrile group introduction to prevent decomposition.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
Document parameters systematically (e.g., molar ratios, yields) for reproducibility .
Q. What spectroscopic methods are essential for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- NMR : ¹H NMR to identify aromatic protons (δ 6.8–7.2 ppm) and isopropyl groups (δ 1.2–1.4 ppm). ¹³C NMR confirms nitrile carbon (δ ~120 ppm).
- IR : A sharp peak near 2240 cm⁻¹ confirms the C≡N stretch.
- Mass spectrometry (MS) : Molecular ion peak at m/z 159 (C₁₁H₁₃N) and fragmentation patterns validate the structure.
Cross-reference with databases like PubChem and ensure purity (>95%) via HPLC .
Q. How should researchers purify this compound to achieve high purity for downstream applications?
- Methodological Answer : Use fractional distillation under reduced pressure (boiling point ~250–260°C) or column chromatography (silica gel, hexane/ethyl acetate gradient). Validate purity via melting point analysis (if crystalline) or GC-MS .
Advanced Research Questions
Q. How should researchers address discrepancies in spectroscopic data when characterizing this compound derivatives?
- Methodological Answer :
- Replicate experiments : Repeat synthesis and characterization to rule out procedural errors.
- Alternative techniques : Use X-ray crystallography for unambiguous structural confirmation if NMR/IR data conflict.
- Statistical analysis : Apply error margin calculations (e.g., ±5% for integration values in NMR) and compare with literature benchmarks .
Q. What computational modeling approaches can predict the reactivity of this compound in novel reactions?
- Methodological Answer :
- DFT calculations : Use Gaussian or ORCA software to model electron density maps and frontier molecular orbitals (HOMO/LUMO) for nucleophilic/electrophilic sites.
- Molecular dynamics (MD) : Simulate solvent effects on reaction pathways.
Validate predictions with experimental kinetic studies (e.g., rate constants under varying conditions) .
Q. How can the stability of this compound be evaluated under varying pH and temperature conditions?
- Methodological Answer :
- Accelerated stability testing : Incubate samples at 40–60°C and pH 3–9 for 4–8 weeks. Monitor degradation via HPLC.
- Kinetic modeling : Apply Arrhenius equations to extrapolate shelf-life at standard conditions (25°C).
Include negative controls and report degradation products .
Q. What strategies enable comparative analysis of this compound with structural analogs (e.g., 4-tert-Butylbenzonitrile)?
- Methodological Answer :
- Structure-activity relationships (SAR) : Compare electronic (Hammett σ constants) and steric (Taft parameters) effects on reactivity.
- Thermogravimetric analysis (TGA) : Assess thermal stability differences.
Tabulate data in matrices to highlight trends (e.g., melting points, solubility) .
Data Presentation and Reproducibility
Q. What guidelines ensure rigorous documentation of experimental protocols for this compound synthesis?
- Methodological Answer :
- Detailed experimental sections : Include reagent sources (e.g., Sigma-Aldrich), purity grades, and instrument calibration details.
- Supporting information : Provide raw spectral data (e.g., NMR FID files) and chromatograms in supplementary materials.
Follow IUPAC nomenclature and reference protocols from Medicinal Chemistry Research .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
